Research efforts have focused on exploring the structure-activity relationships of these derivatives, aiming to identify compounds with enhanced potency and selectivity for specific therapeutic targets. [, , , , , , ]
Synthesis Analysis
The synthesis of sulfamoyl benzoic acid derivatives typically involves reacting a substituted benzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride. Subsequent reaction of the sulfonyl chloride with an amine (e.g., cyclohexylmethylamine in the case of 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid) yields the desired sulfamoyl benzoic acid derivative. [, , , , ]
Molecular Structure Analysis
The molecular structure of 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid features a benzoic acid core with a sulfamoyl group at the para position. The cyclohexylmethyl group is linked to the sulfamoyl nitrogen. The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the benzoic acid ring can influence the electronic properties and potentially the biological activity of the compound. [, , , , , , , ]
Chemical Reactions Analysis
Sulfamoyl benzoic acid derivatives are susceptible to various chemical reactions, including hydrolysis of the sulfamoyl group under acidic or basic conditions, esterification of the carboxylic acid group, and nucleophilic substitution reactions at the aromatic ring. The reactivity of the compound can be modulated by the nature and position of substituents on the benzoic acid ring. [, , , ]
Applications
Antimicrobial Activity: Studies on benzamide-4-sulfonamides have revealed potent inhibition of carbonic anhydrases from pathogenic bacteria and fungi. [] This suggests potential for antimicrobial applications of related sulfamoyl benzoic acid derivatives.
Anti-diabetic Activity: Research has focused on developing sulfamoyl benzamide derivatives as allosteric activators of human glucokinase, a key enzyme involved in glucose regulation. [] This highlights the potential of this class of compounds in the treatment of type 2 diabetes.
Anti-inflammatory Activity: Sulfasalazine, a well-known anti-inflammatory drug containing a sulfamoyl benzoic acid moiety, has demonstrated efficacy in the treatment of rheumatoid arthritis and ulcerative colitis. [] This suggests that other related compounds may possess anti-inflammatory properties.
Related Compounds
Sulfasalazine
Compound Description: Sulfasalazine is an anti-inflammatory drug used to treat Rheumatoid arthritis and Ulcerative colitis. []
Compound Description: This compound is identified as an impurity found in Sulfasalazine drug substances. Its mutagenic potential was evaluated using the Bacterial Reverse Mutation Assay. []
Relevance: This compound shares the sulfamoyl benzoic acid core structure with 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. The presence of additional functional groups, like the diazenyl and pyridine rings, differentiates this impurity from the target compound. []
Compound Description: This compound acts as a novel inhibitor of ERAP2, an endoplasmic reticulum zinc-binding aminopeptidase. [] It exhibits an uncompetitive mechanism of inhibition, binding near the catalytic center of ERAP2, distinct from the binding site of peptidomimetic inhibitors. []
Relevance: This compound shares the sulfamoyl benzoic acid core structure with 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. The key difference lies in the substitution at the 3-position of the benzoic acid ring. While compound 61 has a methoxy group and a complex piperidine-containing substituent, 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid has a simple cyclohexylmethyl group attached to the sulfamoyl moiety. []
Relevance: Like compound 61, this compound also shares the sulfamoyl benzoic acid core structure with 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. The structural differences are similar to those observed between compound 61 and the target compound, mainly in the substituents at the 3-position of the benzoic acid ring and the sulfamoyl moiety. [, ]
Compound Description: This compound is characterized through its crystal structure, which was determined using X-ray diffraction. [] The biological activity of this compound is not mentioned.
Relevance: This compound also belongs to the sulfamoyl benzoic acid class, like 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. The key differences are the presence of a methyl ester group on the benzoic acid moiety and a thiazolidine-carbonyl substituent on the sulfamoyl nitrogen. []
Compound Description: CP-778 875 is a subtype selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), investigated for the treatment of dyslipidemia and type 2 diabetes mellitus. [] It was found to inhibit organic anion transporting polypeptide 1B1 (OATP1B1). []
2-Halo-5-(sulfamoyl)benzoic acids
Compound Description: This refers to a series of compounds with varying halogens (Cl, Br, I) at the 2-position of the benzoic acid ring and a sulfamoyl group at the 5-position. These compounds were used as intermediates in the synthesis of GSK2981278A, a RORγ inverse agonist for potential topical psoriasis treatment. []
Relevance: These compounds are structurally related to 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid due to the shared sulfamoyl benzoic acid core structure. The differences lie in the halogen substitution at the 2-position and the absence of the cyclohexylmethyl group on the sulfamoyl nitrogen. []
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide (Compound 3) and N-(adamantan-1-yl)-4-sulfamoylbenzamide (Compound 7)
Compound Description: These compounds are hybrid molecules combining structural features of amantadine, a known DENV inhibitor, and benzsulfonamide derivatives. [] Both compounds showed significant anti-DENV serotype 2 activity with low cytotoxicity. []
Relevance: Both compounds are structurally related to 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid because they are benzamide derivatives with a sulfamoyl group at the 4-position of the benzamide ring. The difference lies in the substitution on the sulfamoyl nitrogen. While compound 3 and 7 have adamantane groups, 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid has a cyclohexylmethyl group. []
Compound Description: Furosemide is a widely used loop diuretic drug prescribed for symptoms associated with heart, kidney, and liver failure, as well as chronic high blood pressure. [] It undergoes electrochemical oxidation in acidic media. [, ]
4-(chlorosulfonyl)benzoic acid
Compound Description: This compound is a synthetic precursor used to synthesize N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide (Compound 3) by reacting with amantadine. []
Relevance: This compound serves as a direct precursor to the sulfamoyl benzoic acid core structure found in 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. The chlorosulfonyl group can be reacted with amines, like cyclohexylmethylamine, to form the desired sulfamoyl derivative. []
Compound Description: This compound was identified as a potent inhibitor of h-NTPDase1, an ectonucleotidase enzyme, with an IC50 value of 2.88 ± 0.13 μM. [] It also exhibited potent inhibition against h-NTPDase3 with an IC50 of 0.72 ± 0.11 μM. []
Relevance: Although this compound possesses a sulfonamide group like 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid, it lacks the benzoic acid moiety. Instead, it features a benzamide group with a morpholine-carbonyl substituent. Therefore, the structural similarity lies mainly in the presence of the sulfonamide functionality. []
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (Compound 3f) and 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (Compound 3j)
Compound Description: These compounds exhibited inhibitory activity against h-NTPDase2, another ectonucleotidase enzyme. [] Both compounds displayed IC50 values in the sub-micromolar range. []
Relevance: These compounds are benzamide derivatives with a sulfamoyl group similar to the adamantane-containing benzamide derivatives mentioned above (compounds 3 and 7) and, to a lesser extent, to 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. The key structural difference lies in the absence of the benzoic acid moiety in compounds 3f and 3j, and the different substituents on the benzamide ring and the sulfamoyl nitrogen. []
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (Compound 4d) and 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (Compound 2d)
Compound Description: Compound 4d showed inhibitory activity against h-NTPDase2 with sub-micromolar IC50 values. [] Compound 2d was a potent and selective inhibitor of h-NTPDase8 with an IC50 of 0.28 ± 0.07 μM. []
Relevance: Compound 4d is structurally similar to the benzamide derivatives mentioned above (compounds 3, 7, 3f, and 3j) due to the shared benzamide structure with a sulfamoyl group at the 5-position of the benzamide ring. Compound 2d, on the other hand, possesses the sulfamoyl benzoic acid core structure like 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. The differences are in the chlorine substitution at the 2-position and the cyclopropyl group on the sulfamoyl nitrogen, compared to the cyclohexylmethyl group in the target compound. []
Compound Description: This compound is formed unexpectedly during the attempted synthesis of a phenylalanine derivative of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. [] It arises from the opening of the lactone ring in the isocoumarin derivative. []
Compound Description: Compound 20c is a cell-penetrant inhibitor of Replication Protein A (RPA), a protein involved in the DNA damage response. [] It binds to the RPA70N domain with an affinity of 812 nM and can disrupt protein-protein interactions mediated by this domain. []
Relevance: Although this compound shares the benzamide core structure with some of the aforementioned compounds (compounds 3, 7, 3f, 3j, and 4d), it lacks the benzoic acid moiety present in 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. Instead, it features another benzoic acid group attached to the benzamide nitrogen, along with a dichlorophenyl sulfamoyl moiety. []
Compound Description: Compound 2 is another selective competitive inhibitor of ERAP1 over ERAP2 and IRAP. [] It also inhibits antigen presentation in a cellular assay. []
Relevance: This compound is structurally unrelated to 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid as it belongs to the urea class and lacks both the sulfamoyl and benzoic acid moieties. []
Compound Description: This compound is among the most potent benzoic acid diuretics synthesized and shows significant activity in dogs at very low doses (1 μg/kg). []
Relevance: Compound 118 shares the sulfamoyl benzoic acid core structure with 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. The key difference lies in the presence of benzoyl and thenyloxy substituents at the 4 and 3 positions, respectively, of the benzoic acid ring in compound 118. []
4-benzoyl-3-benzyloxy-5-formamidobenzoic acid
Compound Description: This compound is a potent diuretic with high-ceiling activity, suggesting a mode of action similar to bumetanide. [, ] It exhibits approximately one-tenth the potency of bumetanide. [, ]
Relevance: Although this compound lacks the sulfamoyl group, it shares the benzoic acid core structure with 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. It also features benzoyl and benzyloxy substituents at the 4 and 3 positions, respectively, of the benzoic acid ring, similar to compound 118. [, ]
Compound Description: Piretanide is a potent loop diuretic that also enhances endogenous plasma fibrinolytic activity and inhibits platelet aggregation. [, , ]
Relevance: Piretanide belongs to the sulfamoyl benzoic acid class, sharing this core structure with 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. The differences lie in the substitution at the 3 and 4 positions of the benzoic acid ring. Piretanide has a pyrrolidinyl group at the 3-position and a phenoxy group at the 4-position, whereas 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid only has the cyclohexylmethyl group on the sulfamoyl nitrogen. [, , ]
2-sulfamoyl benzoic acid methyl ester and 2-sulfamoyl benzoic acid
Compound Description: These compounds were identified as impurities in metsulfuron-methyl technical material. []
Relevance: These compounds share the sulfamoyl benzoic acid core structure with 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. The only difference is the presence of a methyl ester group in the first compound and the lack of any substituent on the sulfamoyl nitrogen in both compounds compared to 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid. []
3-sulfamoyl-4-chlorobenzamide and 3-sulfamoyl-4-chlorobenzoic acid
Compound Description: These compounds are products of the photolytic decomposition of indapamide, another diuretic drug. []
Relevance: The 3-sulfamoyl-4-chlorobenzoic acid shares the sulfamoyl benzoic acid core structure with 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid, but differs in the chlorine substitution at the 4-position and the lack of a substituent on the sulfamoyl nitrogen. []
Compound Description: This compound was synthesized by reacting phthalic anhydride with sulfamethizole. It has shown antimicrobial activity, particularly its zinc and copper complexes. []
Compound Description: This compound is a ligand synthesized by condensation of 4-(((5-(ethoxycarbonyl)furan-2-yl)methyl)ethylamino)salicylic acid and sulfanilamide. Its transition metal chelates have shown antifungal activity. []
Compound Description: DBIBB is a specific nonlipid agonist of the lysophosphatidic acid type 2 G protein-coupled receptor (LPA2). [] It demonstrates radiomitigative properties, reducing mortality from gastrointestinal and hematopoietic acute radiation syndromes in mice. []
2-amino-4-methoxy-6-methyl-1,3,5-triazine and 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic acid
Compound Description: These compounds are identified as byproducts in the hydrolysis of the sulfonylurea herbicides chlorsulfuron and metsulfuron-methyl. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.